molecular formula C12H20N2O B13941053 1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine CAS No. 63905-62-4

1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine

Cat. No.: B13941053
CAS No.: 63905-62-4
M. Wt: 208.30 g/mol
InChI Key: LFZRIMVPGHCLNP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine is a heterocyclic organic compound that features a unique structure combining a furan ring and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine typically involves the reaction of 2-furylmethylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-oxazoline: A structurally related compound with an oxazoline ring instead of an imidazolidine ring.

    2-Furyl methyl ketone: Contains a furan ring but lacks the imidazolidine moiety.

    2-Isopropenyl-2-oxazoline: Features an oxazoline ring with an isopropenyl group.

Uniqueness

4,4-Dimethyl-2-(2-furyl)-1-isopropylimidazolidine is unique due to the combination of the furan and imidazolidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

63905-62-4

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-(furan-2-yl)-4,4-dimethyl-1-propan-2-ylimidazolidine

InChI

InChI=1S/C12H20N2O/c1-9(2)14-8-12(3,4)13-11(14)10-6-5-7-15-10/h5-7,9,11,13H,8H2,1-4H3

InChI Key

LFZRIMVPGHCLNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(NC1C2=CC=CO2)(C)C

Origin of Product

United States

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